6-cyclopropyl-3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield intermediate compounds, which are then further reacted to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: An aminopyrazole derivative used in similar synthetic routes.
1H-Pyrazole-5-carboxamide derivatives: Known for their fungicidal and insecticidal activities.
Uniqueness
6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structural features and potential for diverse biological activities. Its cyclopropyl and pyrazolo[3,4-b]pyridine moieties contribute to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C27H24N6O |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H24N6O/c1-17-15-24(32(30-17)20-9-5-3-6-10-20)29-27(34)22-16-23(19-13-14-19)28-26-25(22)18(2)31-33(26)21-11-7-4-8-12-21/h3-12,15-16,19H,13-14H2,1-2H3,(H,29,34) |
InChI Key |
SHKIGFSFUNIVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5)C6=CC=CC=C6 |
Origin of Product |
United States |
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